6-Methylpiperidine-3-carboxylic acid
Overview
Description
6-Methylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C7H13NO2 . It is also known as 6-Methylnicotinic acid .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. One method involves the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes . The reaction proceeds via acid-mediated alkyne functionalization with enamine formation, which generates an iminium ion. Subsequent reduction leads to piperidine formation .Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperidine ring, which is a six-membered ring with one nitrogen atom, and a carboxylic acid group. The compound has a molecular weight of 179.65 .Chemical Reactions Analysis
This compound, like other carboxylic acids, can react with bases to form ionic salts . It can also undergo substitution reactions with electrophiles .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 221-222 degrees Celsius .Scientific Research Applications
Electrocatalytic Carboxylation
A study by Feng et al. (2010) explored an electrochemical procedure for carboxylation using CO2 in an ionic liquid. This process was focused on transforming 2-amino-5-bromopyridine to 6-aminonicotinic acid, showcasing an application in electrocatalysis and organic synthesis. The methodology avoided the use of volatile and toxic solvents, demonstrating an environmentally friendly approach (Feng et al., 2010).
Antibacterial Agents
Aziz-ur-Rehman et al. (2017) synthesized derivatives involving 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities. These compounds displayed significant antibacterial properties. This research highlights the potential use of 6-Methylpiperidine-3-carboxylic acid derivatives in the development of new antibacterial agents (Aziz-ur-Rehman et al., 2017).
Material Science and Biochemistry
Toniolo et al. (1998) discussed the utilization of a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, showcasing its effectiveness in inducing specific structures in peptides and as a probe in electron spin resonance and fluorescence quenching. This demonstrates the application of such compounds in material science and biochemistry, particularly in the study of peptide structures and dynamics (Toniolo et al., 1998).
Antioxidant Potential in Biomedical Studies
Yushkova et al. (2013) synthesized spin-labeled amides from trolox and various piperidine-oxyl compounds. The resultant compounds exhibited antioxidant potential, suggesting their applicability in biomedical studies, especially in contexts where antioxidant properties are beneficial (Yushkova et al., 2013).
Safety and Hazards
The compound is associated with several hazards. It may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and skin thoroughly after handling .
Properties
IUPAC Name |
6-methylpiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-2-3-6(4-8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWDDDADSFZADI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290245 | |
Record name | 6-Methyl-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116140-16-0 | |
Record name | 6-Methyl-3-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116140-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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